REACTION_CXSMILES
|
Br.F[C:3]1[CH:18]=[C:17]([C:19]([F:22])([F:21])[F:20])[CH:16]=[CH:15][C:4]=1[C:5]([NH:7][C:8]1[CH:13]=[CH:12][NH:11][C:10](=[O:14])[CH:9]=1)=[O:6].C(=O)([O-])[O-].[K+].[K+].[F:29][C:30]1[CH:35]=[CH:34][C:33]([OH:36])=[C:32]([CH3:37])[CH:31]=1.CC1CCCO1>CN1C(=O)CCC1.O>[F:29][C:30]1[CH:35]=[CH:34][C:33]([O:36][C:3]2[CH:18]=[C:17]([C:19]([F:22])([F:21])[F:20])[CH:16]=[CH:15][C:4]=2[C:5]([NH:7][C:8]2[CH:13]=[CH:12][NH:11][C:10](=[O:14])[CH:9]=2)=[O:6])=[C:32]([CH3:37])[CH:31]=1 |f:0.1,2.3.4|
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Name
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2-fluoro-N-(2-oxo-1,2-dihydropyridin-4-yl)-4-(trifluoromethyl)benzamide hydrobromide salt
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Quantity
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1500.2 g
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Type
|
reactant
|
Smiles
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Br.FC1=C(C(=O)NC2=CC(NC=C2)=O)C=CC(=C1)C(F)(F)F
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Name
|
|
Quantity
|
1631.9 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
546.1 g
|
Type
|
reactant
|
Smiles
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FC1=CC(=C(C=C1)O)C
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Name
|
|
Quantity
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2.25 L
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Type
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solvent
|
Smiles
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CN1CCCC1=O
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Name
|
|
Quantity
|
15 L
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Type
|
reactant
|
Smiles
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CC1OCCC1
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Name
|
|
Quantity
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15 L
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Type
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solvent
|
Smiles
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O
|
Name
|
|
Quantity
|
1 L
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Type
|
solvent
|
Smiles
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CN1CCCC1=O
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Name
|
|
Quantity
|
3.75 L
|
Type
|
solvent
|
Smiles
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CN1C(CCC1)=O
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Control Type
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UNSPECIFIED
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Setpoint
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40 °C
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Type
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CUSTOM
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Details
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The solution was stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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fitted with an N2 inlet and a mechanical stirrer
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Type
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CUSTOM
|
Details
|
was adjusted to 35° C
|
Type
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STIRRING
|
Details
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with stirring
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Type
|
WASH
|
Details
|
the addition funnel was then rinsed with NMP (0.75 liters)
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Type
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CUSTOM
|
Details
|
to give an orange suspension
|
Type
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TEMPERATURE
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Details
|
The jacket temperature was raised to 61° C. over 30 minutes
|
Duration
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30 min
|
Type
|
STIRRING
|
Details
|
the suspension was stirred overnight under nitrogen, at which time the reaction
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
the mixture stirred until all solids
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WASH
|
Details
|
the organic layer washed with water (7.5 liters)
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Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
CUSTOM
|
Details
|
a jacket temperature of ˜52° C.
|
Type
|
WASH
|
Details
|
The aqueous wash procedure
|
Type
|
WASH
|
Details
|
1×4.5 liter water wash)
|
Type
|
STIRRING
|
Details
|
The resulting organic slurry was stirred at a jacket temperature of 50.8° C., and isopropyl acetate (6 liters, Sigma Aldrich)
|
Type
|
ADDITION
|
Details
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was added
|
Type
|
STIRRING
|
Details
|
the slurry was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
before collecting the precipitated solid
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
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STIRRING
|
Details
|
with stirring for about 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
rinsed with isopropyl acetate (1.5 liters)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 65° C.
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(OC2=C(C(=O)NC3=CC(NC=C3)=O)C=CC(=C2)C(F)(F)F)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1253.1 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |